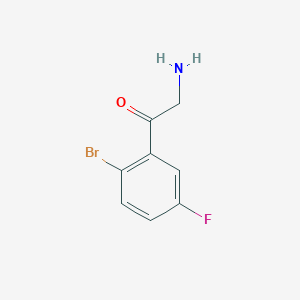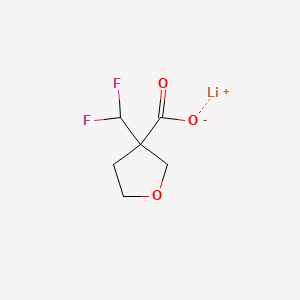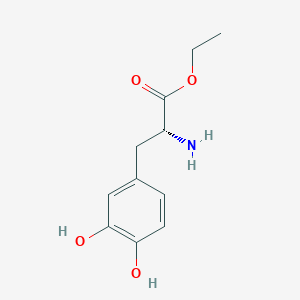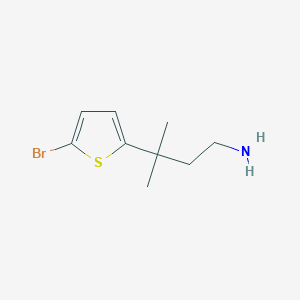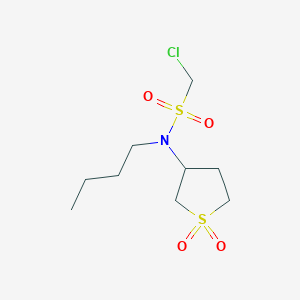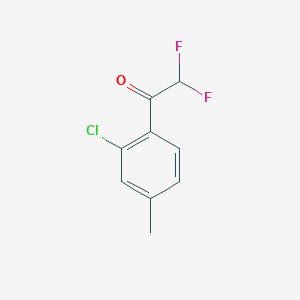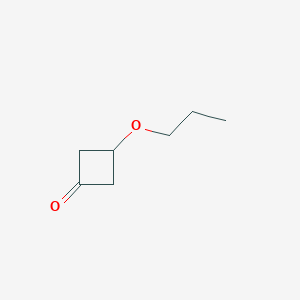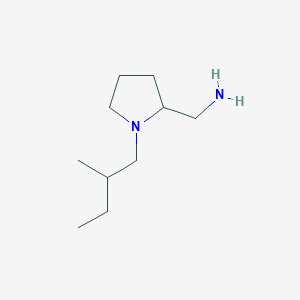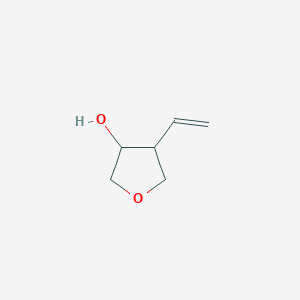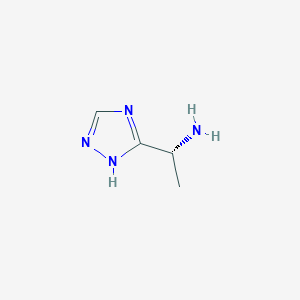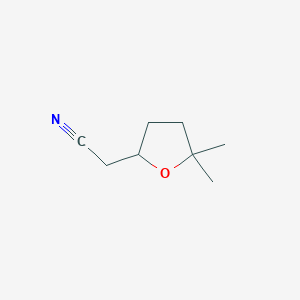
2-(5,5-Dimethyloxolan-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyloxolan-2-yl)acetonitrile is a chemical compound with the molecular formula C8H13NO It is characterized by the presence of a nitrile group attached to a 2-(5,5-dimethyloxolan-2-yl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)acetaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,5-Dimethyloxolan-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its action.
Comparison with Similar Compounds
2-(5,5-Dimethyloxolan-2-yl)acetonitrile can be compared with other similar compounds, such as:
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde: The precursor in its synthesis.
2-(5,5-Dimethyloxolan-2-yl)acetic acid: An oxidized derivative.
2-(5,5-Dimethyloxolan-2-yl)ethylamine: A reduced derivative.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-5H2,1-2H3 |
InChI Key |
GNZRJMGEASSOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



